molecular formula C12H15NO2 B12277253 (2S)-1-benzyl-2-methylazetidine-2-carboxylic acid

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid

Cat. No.: B12277253
M. Wt: 205.25 g/mol
InChI Key: SXYBYNTVWLLQFL-LBPRGKRZSA-N
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Description

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid is a chiral azetidine derivative with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-benzyl-2-methylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of N-benzyl-2-amino-2-methylpropanoic acid using a dehydrating agent.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions. For example, the oxidation of the corresponding alcohol or aldehyde precursor using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: It is used in the development of novel polymers and materials with unique mechanical and thermal properties.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

    Industrial Applications: It is explored for use in the synthesis of fine chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-1-benzyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-methylazetidine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.

    (2S)-1-benzylazetidine-2-carboxylic acid: Similar structure but without the methyl group, affecting its steric properties.

Uniqueness

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid is unique due to the presence of both the benzyl and methyl groups, which influence its chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-1-benzyl-2-methylazetidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-12(11(14)15)7-8-13(12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,15)/t12-/m0/s1

InChI Key

SXYBYNTVWLLQFL-LBPRGKRZSA-N

Isomeric SMILES

C[C@]1(CCN1CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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